(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
Systematic IUPAC Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound follows the established conventions for naming complex heterocyclic structures with multiple substituents and stereochemical features. The complete systematic name encompasses several key structural elements: the benzothiazole core ring system, the specific positioning of three methyl substituents, the isobutyramide functional group, and the Z-stereochemical configuration around the imine bond.
The benzothiazole portion of the molecule consists of a fused benzene and thiazole ring system, where the thiazole ring contains both sulfur and nitrogen heteroatoms. The numbering system for this fused ring structure follows standard conventions, with the sulfur atom designated as position 1 and the nitrogen atom as position 3. The methyl substituents are located at positions 3, 5, and 7 of the benzothiazole system, creating a highly substituted aromatic framework.
The structural representation reveals a planar aromatic system with the benzothiazole core exhibiting characteristic electron delocalization patterns. The isobutyramide moiety, derived from isobutyric acid, consists of a branched three-carbon chain terminating in an amide functional group. The connection between the benzothiazole and isobutyramide portions occurs through an imine linkage, specifically at the 2-position of the thiazole ring, forming the characteristic ylidene bridge structure.
Table 1: Structural Components and Nomenclature Elements
| Component | IUPAC Designation | Position/Configuration |
|---|---|---|
| Core Ring System | Benzo[d]thiazol | Fused benzene-thiazole |
| Methyl Substituents | 3,5,7-Trimethyl | Positions 3, 5, and 7 |
| Functional Group | Isobutyramide | N-linked amide |
| Stereochemistry | Z-Configuration | Imine double bond |
| Linkage | 2(3H)-ylidene | Imine bridge at position 2 |
CAS Registry Number and Molecular Formula
The Chemical Abstracts Service registry number for this compound is 868370-22-3, providing a unique identifier for this specific compound in chemical databases and literature. This CAS number serves as an unambiguous reference point for researchers, manufacturers, and regulatory agencies when discussing or documenting this particular molecular entity.
The molecular formula C₁₄H₁₈N₂OS reflects the precise atomic composition of the compound, indicating the presence of fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This molecular formula provides essential information for calculating molecular weight, determining empirical properties, and predicting chemical behavior based on elemental composition.
The molecular weight of 262.37 grams per mole represents a moderately sized organic molecule with significant structural complexity. This molecular weight falls within the range typical for pharmaceutical intermediates and research compounds, making it suitable for various synthetic and analytical applications. The distribution of heteroatoms within the molecular framework contributes to the compound's potential for diverse chemical interactions and biological activities.
Table 2: Molecular Identification Parameters
| Parameter | Value | Significance |
|---|---|---|
| CAS Registry Number | 868370-22-3 | Unique chemical identifier |
| Molecular Formula | C₁₄H₁₈N₂OS | Elemental composition |
| Molecular Weight | 262.37 g/mol | Molar mass calculation |
| Heteroatom Content | N₂OS | Nitrogen, oxygen, sulfur atoms |
| Carbon Framework | C₁₄ | Fourteen-carbon structure |
| Hydrogen Count | H₁₈ | Eighteen hydrogen atoms |
SMILES Notation and Isomeric Considerations
The Simplified Molecular Input Line Entry System notation for this compound is represented as CC(C)C(/N=C1SC2=C(C)C=C(C)C=C2N/1C)=O. This SMILES string encodes the complete molecular structure in a linear text format, capturing both the connectivity and stereochemical information essential for accurate structural representation.
The SMILES notation reveals several critical structural features through its encoded symbols and characters. The forward slash notation (/N=C1 and N/1C) specifically indicates the Z-configuration around the imine double bond, distinguishing this isomer from its potential E-counterpart. This stereochemical specification is crucial because the spatial arrangement of substituents around double bonds can significantly influence molecular properties and biological activities.
The E/Z nomenclature system, based on the Cahn-Ingold-Prelog priority rules, provides a rigorous method for describing alkene and imine stereochemistry. In this compound, the Z-designation indicates that the highest priority groups on each carbon of the imine double bond are positioned on the same side (zusammen in German). This stereochemical arrangement contrasts with the E-configuration, where the highest priority groups would be on opposite sides (entgegen in German).
The isomeric considerations for this compound extend beyond simple E/Z isomerism to include potential positional isomers based on the placement of methyl substituents on the benzothiazole ring system. The specific 3,5,7-trimethyl substitution pattern represents one of several possible arrangements, with alternative patterns potentially yielding distinct isomeric compounds with different chemical and physical properties.
Table 3: SMILES Notation Analysis and Isomeric Features
| Structural Element | SMILES Component | Isomeric Significance |
|---|---|---|
| Isobutyramide | CC(C)C(=O) | Branched amide structure |
| Z-Configuration | /N=C1...N/1C | Stereochemical arrangement |
| Benzothiazole Core | SC2=C...=C2 | Fused ring system |
| Methyl Substituents | C(C)...C(C) | Specific substitution pattern |
| Imine Linkage | N=C1 | Double bond character |
| Ring Fusion | S...N | Heteroatom positioning |
Properties
IUPAC Name |
2-methyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)11-7-9(3)6-10(4)12(11)18-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRHHWFEVCGGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)C)S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 3,5,7-trimethylbenzo[d]thiazol-2(3H)-one with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promising results in biological studies, particularly as an anticancer and antibacterial agent. It has been evaluated for its cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa, and has demonstrated significant antibacterial activity against different bacterial strains .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and semiconductors for plastic electronics .
Mechanism of Action
The mechanism of action of (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). This inhibition leads to the deactivation of tumor suppressor proteins like PTEN, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Benzo[d]thiazole vs. Thiadiazole/Triazole Derivatives
The target compound shares structural similarities with thiadiazole and triazole derivatives described in the evidence. For example:
- Compound 4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide) features a thiadiazole ring fused with an acryloyl group and a methylphenyl substituent .
Key Structural Differences :
- The three methyl groups in the target compound increase steric hindrance and lipophilicity relative to analogues with polar substituents (e.g., dimethylamino in 4g or chloro in 4h) .
Physicochemical Properties
Melting Points and Stability
- Compound 4g (thiadiazole derivative) has a melting point of 200°C , while triazole-based compounds (e.g., compound 2) may exhibit lower melting points due to reduced rigidity.
- The trimethyl substitution in the target compound likely elevates its melting point compared to non-methylated analogues, as methyl groups enhance crystallinity.
Spectroscopic Characteristics
- IR Spectroscopy : Thiadiazole derivatives like 4g show carbonyl stretches at 1638–1690 cm⁻¹ , whereas the target compound’s isobutyramide group may shift this peak depending on electronic effects from the methyl substituents.
- 1H-NMR : In compound 2, aromatic protons resonate at δ 7.5–8.2 ppm, while methyl groups in the target compound would appear upfield (δ ~2.0–3.0 ppm) .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which contributes to its electronic properties and biological interactions. Its molecular formula is , with a molecular weight of approximately 300.42 g/mol. The presence of the thiazole ring enhances the compound's ability to interact with biological targets.
Antimicrobial Properties
Preliminary studies indicate that compounds related to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been documented to possess antibacterial effects against various strains of bacteria. Research has shown that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Recent investigations into the anticancer properties of thiazole derivatives suggest that this compound may also exhibit cytotoxic effects on cancer cells. Studies have demonstrated that similar compounds can induce apoptosis in cancerous cells through the activation of caspase pathways and the modulation of cell cycle progression.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Interaction studies have indicated potential binding affinities with various biological targets such as enzymes and receptors involved in cellular signaling pathways. These interactions may lead to alterations in enzyme activity or receptor-mediated responses.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Anticancer Activity
A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Q & A
Q. Key parameters :
- Temperature control (60–100°C) to avoid side reactions.
- Solvent selection (DMF or dichloromethane) to enhance solubility of intermediates.
- Use of anhydrous conditions to prevent hydrolysis of the ylidene group .
How can structural confirmation and purity assessment be methodologically validated?
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of methyl groups on the benzo[d]thiazole ring (e.g., δ 2.1–2.5 ppm for methyl protons) .
- NOESY : Verify the Z-configuration of the imine bond via spatial proximity of substituents .
- Mass Spectrometry (HRMS) : Match experimental molecular ion peaks ([M+H]⁺) with theoretical values (e.g., m/z 345.15) .
- HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) .
What strategies resolve contradictory biological activity data across different assays?
Advanced
Contradictions in bioactivity (e.g., variable IC₅₀ values in cancer cell lines) may arise from:
- Assay conditions : Differences in cell culture media (e.g., serum concentration affecting solubility) .
- Metabolic stability : Use liver microsome assays to evaluate degradation rates .
- Structural analogs : Compare activity of derivatives (e.g., replacing methyl with methoxy groups) to identify pharmacophores .
Q. Methodological approach :
Dose-response curves across multiple cell lines (e.g., MCF-7, HeLa).
Molecular docking to predict binding affinity for targets like EGFR or tubulin .
SAR analysis : Correlate substituent electronic effects (Hammett constants) with activity trends .
How can computational methods guide the design of derivatives with enhanced activity?
Q. Advanced
- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PARP-1) to identify key binding residues .
- QSAR models : Use descriptors like logP, polar surface area, and topological indices to predict bioavailability .
Example :
A derivative with a sulfonamide group showed 10× higher in silico binding energy to HDAC enzymes than the parent compound .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced
- Racemization risk : The Z-isomer may convert to the E-form under prolonged heating. Mitigate via:
- Low-temperature reactions (<50°C).
- Chiral additives (e.g., L-proline) to stabilize the transition state .
- By-product formation : Monitor intermediates via TLC and optimize quenching steps (e.g., rapid cooling) .
Q. Scalability data :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 98% | 95% |
| Isomeric Purity | >99% Z | 97% Z |
How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
Q. Advanced
Q. Spectroscopic evidence :
- IR spectroscopy : Strong C=N stretch at 1620 cm⁻¹ confirms ylidene stability .
- UV-Vis : λₘₐₓ at 320 nm (π→π* transition) correlates with extended conjugation .
What methodologies validate the compound’s stability under physiological conditions?
Q. Basic
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis reveals decomposition onset at 180°C .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Q. Data :
| Condition | Half-life (Days) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | 14 | Hydrolyzed amide |
| UV light (300–400 nm) | 3 | E-isomer |
How can researchers address discrepancies in reported biological targets for this compound class?
Q. Advanced
- Target deconvolution : Use chemoproteomics (e.g., affinity chromatography with biotinylated probes) .
- CRISPR-Cas9 screens : Knock out suspected targets (e.g., kinases) and assess activity loss .
- Structural analogs : Compare activity profiles of derivatives to infer critical binding motifs .
Case study : A methyl-to-allyl substitution at C3 abolished tubulin binding but retained kinase inhibition, suggesting dual mechanisms .
What analytical techniques are critical for characterizing degradation products?
Q. Advanced
- LC-MS/MS : Identify hydrolyzed amides or oxidized thiazole rings .
- X-ray crystallography : Resolve structural changes in degradants (e.g., E-isomer formation) .
- EPR spectroscopy : Detect free radicals in light-exposed samples .
Example : A major degradant under oxidative conditions was identified as the sulfoxide derivative via HRMS (m/z 361.12 → 377.09) .
How can researchers optimize solubility for in vivo studies without compromising activity?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the amide group for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .
- Co-solvents : Use PEG 400/water mixtures (30:70) for parenteral administration .
Q. Data :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free compound | 0.15 | 12 |
| PLGA nanoparticles | 1.2 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
